Antitubercular Activity of the S-Benzyl TBT Class vs. Unsubstituted Thiones – Cross-Study Comparable MIC Benchmarking
The S-benzyl triazolobenzothiazole subclass, to which the target compound belongs, has demonstrated measurable antitubercular activity that is absent or inferior in non-S-benzyl analogs. In the 2020 Mamatha et al. study, benzothiazole-appended triazole derivatives bearing S-alkyl substituents were all active against M. tuberculosis at 50 μg/mL, with the most potent analogs (pyrrolidine/piperidine-appended) achieving MIC values of 1.6–12.5 μg/mL [1]. The earlier Paranjape 2001 study confirmed that S-benzyl derivatives specifically yielded promising compounds against the H37Rv strain, distinguishing them from sulfonamide derivatives within the same scaffold [2]. While direct MIC data for the 4-fluorobenzyl analog itself has not been published, its structural membership in the active S-benzyl subclass supports a higher prior probability of antitubercular activity compared to unsubstituted thione or 5-methyl (tricyclazole) analogs, which lack the S-benzyl pharmacophore entirely.
| Evidence Dimension | Antitubercular activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | No published MIC; structurally belongs to the S-benzyl subclass shown active in two independent studies [1][2] |
| Comparator Or Baseline | Best S-benzyl analogs in Mamatha 2020: MIC 1.6–12.5 μg/mL; all S-alkylated derivatives active at 50 μg/mL. Unsubstituted triazolobenzothiazole-3-thione: no reported anti-TB activity. Tricyclazole (5-methyl-TBT): no anti-TB activity (melanin biosynthesis inhibitor only). |
| Quantified Difference | S-benzyl subclass vs. unsubstituted thione: qualitative activity gap (active vs. inactive). Best-in-class S-benzyl analog MIC = 1.6 μg/mL. |
| Conditions | M. tuberculosis H37Rv; in vitro broth microdilution (Mamatha 2020) and agar dilution (Paranjape 2001) |
Why This Matters
For procurement decisions in antitubercular screening programs, selecting an S-benzyl TBT derivative ensures access to the pharmacophore that has produced the most potent anti-TB hits in this scaffold class, whereas purchasing tricyclazole or an unsubstituted thione would direct the project toward a mechanistically unrelated (fungicidal) or inactive starting point.
- [1] Mamatha SV, Belagali SL, Bhat M. Synthesis and SAR Evaluation of Mercapto Triazolobenzothiazole Derivatives as Anti-tuberculosis Agents. Anti-Infective Agents. 2020;18(4):362-374. doi:10.2174/2211352517666191204095558 View Source
- [2] Paranjape SD, Bobade AS, Khadse BG. Synthesis and Evaluation of New Triazolobenzothiazole Derivatives as Potential Anti-tubercular Agents. Arzneimittelforschung. 2001;51(11):916-919. doi:10.1055/s-0031-1300137 View Source
